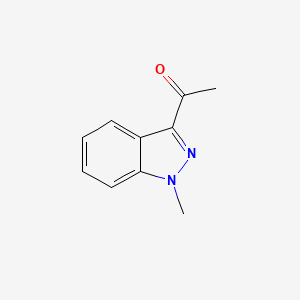
1-(1-Methyl-1H-indazol-3-yl)ethanone
Descripción general
Descripción
1-(1-Methyl-1H-indazol-3-yl)ethanone is a chemical compound with the molecular formula C10H10N2O . It is a derivative of indazole, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
New Synthesis Routes : A study by Tang Yan-feng (2012) explored the synthesis of 4-(benzyloxy)-1H-indazole(VI) using 2-methyl-3-nitrophenol as a starting material. This research detailed the synthesis procedure of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone, highlighting its high yield and ease of handling, which is significant for chemical manufacturing and pharmaceutical applications (Tang Yan-feng, 2012).
Metal-Free Intramolecular Electrophilic Amination : A study by Carla M. Counceller et al. (2012) delved into the preparation of indazoles through metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes. This method is pivotal for the efficient and environmentally friendly synthesis of indazole derivatives (Counceller et al., 2012).
Applied Research
Corrosion Inhibition : Research by Q. Jawad et al. (2020) investigated the use of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a corrosion inhibitor for mild steel. This study is significant in the field of materials science and engineering, especially for protecting metals in corrosive environments (Jawad et al., 2020).
Antitubercular Agents : K. Sharma et al. (2019) explored the potential of certain indazole derivatives as antitubercular agents, targeting Mycobacterium tuberculosis. This research contributes to the development of new drugs for treating tuberculosis (Sharma et al., 2019).
Antimicrobial Activity : A study by Bochao Li et al. (2017) synthesized 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives and evaluated their antimicrobial activities. This research is important for developing new antimicrobial agents (Li et al., 2017).
Synthesis of Polyfluorinated Arylhydrazines : A study by L. Politanskaya et al. (2018) focused on the synthesis of polyfluorinated arylhydrazones and their conversion to 3-methyl-1-aryl-1H-indazole derivatives. The research provides insights into the synthesis of complex organic compounds with potential applications in various industries (Politanskaya et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
It has been demonstrated that the 1h-indazole-3-amine structure, a related compound, effectively binds with the hinge region of tyrosine kinase . This suggests that 1-(1-Methyl-1H-indazol-3-yl)ethanone may also interact with similar targets.
Mode of Action
Based on the related compound 1h-indazole-3-amine, it can be inferred that it might interact with its targets, possibly tyrosine kinases, leading to changes in cellular processes .
Biochemical Pathways
If it does indeed target tyrosine kinases, it could potentially influence various signaling pathways, including those involved in cell growth and differentiation .
Result of Action
Based on the related compound 1h-indazole-3-amine, it can be inferred that it might have potential inhibitory effects on cell proliferation .
Análisis Bioquímico
Biochemical Properties
1-(1-Methyl-1H-indazol-3-yl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . Additionally, this compound can bind to specific proteins, influencing their activity and stability. These interactions can lead to changes in the biochemical pathways and cellular functions, making this compound a valuable tool for studying enzyme kinetics and protein-ligand interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in critical cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions contribute to the overall biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound has been shown to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models. These studies have revealed that prolonged exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity. Understanding the temporal effects of this compound is crucial for its application in biochemical research and drug development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that low doses of this compound can have beneficial effects on cellular function, such as enhanced metabolic activity and improved cellular signaling. Higher doses of this compound can lead to toxic or adverse effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high-dose exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transport proteins, leading to its accumulation in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells. These transport and distribution mechanisms play a crucial role in determining the bioavailability and efficacy of this compound in biochemical and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize in the cytoplasm, nucleus, and other subcellular structures, where it can exert its biochemical effects. The localization of this compound within specific subcellular compartments can impact its activity and function, making it an important factor to consider in biochemical research and drug development.
Propiedades
IUPAC Name |
1-(1-methylindazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)10-8-5-3-4-6-9(8)12(2)11-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDFLCBDWKYAHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498968 | |
| Record name | 1-(1-Methyl-1H-indazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69271-42-7 | |
| Record name | 1-(1-Methyl-1H-indazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
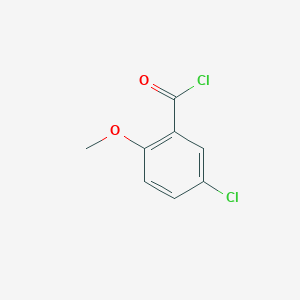
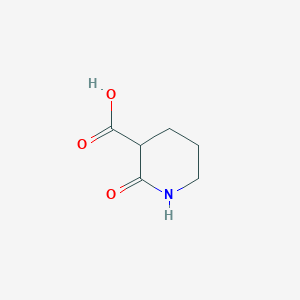
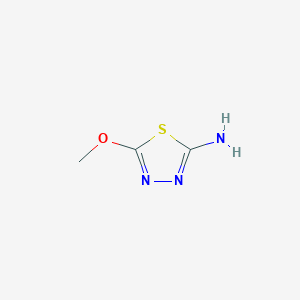
![1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone](/img/structure/B1313962.png)
![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)
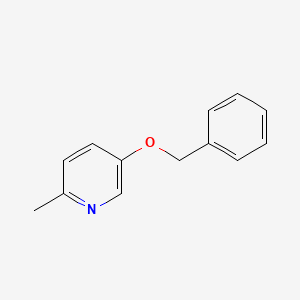
![3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B1313967.png)
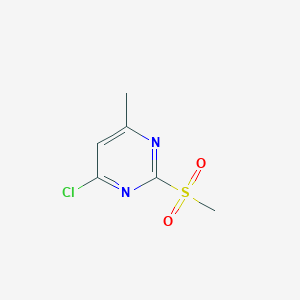
![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1313971.png)


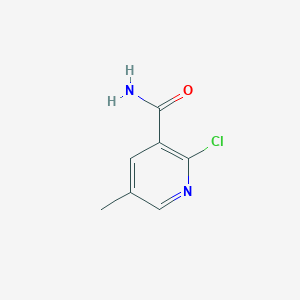

![3-[(2-Trifluoromethyl)phenyl]-1-propene](/img/structure/B1313986.png)
